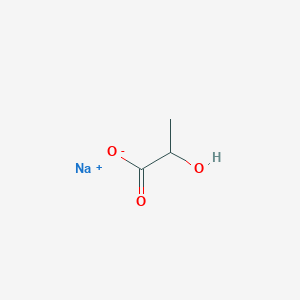

sodium;2-hydroxypropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4,6-trinitrotoluene . It is a chemical compound that is widely recognized for its use as an explosive material. This compound is a yellow, odorless, solid substance that is relatively stable and can be safely handled under controlled conditions. It is primarily used in military applications and demolition activities due to its explosive properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene through a series of steps:

Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

Dinitration: The mononitrotoluene is further nitrated to form dinitrotoluene.

Trinitration: Finally, the dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.

Each nitration step requires careful control of temperature and the concentration of the acids to ensure the desired product is obtained without unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves:

Continuous Nitration: Using continuous flow reactors to maintain consistent reaction conditions.

Purification: The crude product is purified through washing and recrystallization to remove impurities and by-products.

Safety Measures: Strict safety protocols are followed to prevent accidents due to the explosive nature of the compound.

化学反応の分析

Oxidation-Reduction Reactions

Sodium lactate participates in reversible electron transfer processes:

-

Oxidation : Reacts with strong oxidizing agents (e.g., KMnO₄ in acidic conditions) through electron loss, forming pyruvate (CH3COCOO−) and water :

CH3CH(OH)COO−+oxidizer→CH3COCOO−+H2O+e− -

Reduction : Acts as a reducing agent in basic media, converting to propionate (CH3CH2COO−) when paired with suitable reductants .

Thermal Decomposition

Controlled heating induces structural breakdown:

| Temperature Range | Products | Mechanism |

|---|---|---|

| 110–162°C | CO₂, H₂O, Na₂CO₃ | Decarboxylation followed by salt formation |

| >162°C | Carbon oxides, sodium oxides | Complete oxidative decomposition |

The alkaline ash observed in ignition tests confirms sodium carbonate formation .

Peroxide-Mediated Decomposition

Low-temperature NMR studies (-35°C) reveal a multi-step pathway with hydrogen peroxide :

Reaction Sequence :

-

Nucleophilic addition of D₂O₂ to pyruvate forms 2-deuteroperoxy-2-deuteroxypropanoate

-

Intermediate decomposition yields acetate (CH3COO−), CO₂, and D₂O

Kinetic Parameters :

| Step | Rate Constant (k) | Activation Energy |

|---|---|---|

| Formation | 2.43×10−3dm3⋅mol−1⋅s−1 | 45.2 kJ/mol |

| Decomposition | 2.58×10−4s−1 | 62.8 kJ/mol |

Density functional theory (DFT) calculations validate the intermediate's structure through chemical shift correlations .

Acid-Base Reactions

pH-dependent behavior modulates reactivity:

-

Acidic conditions (pH < 3.86) : Protonation regenerates lactic acid :

CH3CH(OH)COO−+H+→CH3CH(OH)COOH -

Alkaline media : Catalyzes hydrolysis of esters and amides via nucleophilic attack .

Coordination Chemistry

The α-hydroxy carboxylate structure enables metal complexation:

| Metal Ion | Complex Structure | Stability Constant (log K) |

|---|---|---|

| Ca²⁺ | Chelate via O⁻ and OH groups | 1.78 |

| Fe³⁺ | Octahedral coordination | 8.42 |

These interactions underpin applications in electrochemical systems and bioremediation .

Biochemical Reactivity

In biological matrices, sodium lactate exhibits:

-

Mitochondrial shuttling : Converts to pyruvate via lactate dehydrogenase (LDH) with Km=0.8mM

-

Proton gradient disruption : Undissociated form (pKa=3.86) permeates lipid bilayers, collapsing transmembrane pH differentials .

This comprehensive analysis integrates spectroscopic, kinetic, and computational data to map sodium lactate's reaction landscape. The compound's versatility stems from its dual functional groups (carboxylate and hydroxyl), enabling participation in diverse chemical contexts while maintaining stability under standard storage conditions .

科学的研究の応用

Food Industry Applications

Sodium lactate is widely used in the food industry due to its preservative and antimicrobial properties. It has the E number E325 and serves various functions:

- Preservative : Extends shelf life by inhibiting the growth of spoilage and pathogenic bacteria such as Listeria monocytogenes and E. coli.

- Acidity Regulator : Helps maintain pH levels in food products.

- Bulking Agent : Provides texture and volume in processed foods.

Use Cases in Food Products

| Food Category | Application |

|---|---|

| Meat Products | Antimicrobial agent |

| Dairy Products | Preservative and acidity regulator |

| Bakery Items | Moisture retention |

| Beverages | Taste enhancer |

A notable example is its use in meat processing, where sodium lactate can replace nitrates and nitrites while still ensuring food safety and quality .

Pharmaceutical Applications

In the pharmaceutical sector, sodium lactate serves as an essential excipient:

- Electrolyte Replenisher : Used in intravenous solutions to treat metabolic acidosis.

- Buffering Agent : Maintains pH balance in various formulations.

Sodium lactate is included in the World Health Organization's List of Essential Medicines due to its safety and efficacy . It is commonly prescribed for patients experiencing arrhythmias caused by overdoses of certain medications .

Cosmetic and Personal Care Products

Sodium lactate is valued in cosmetics for its moisturizing properties:

- Humectant : Attracts moisture to the skin, making it ideal for lotions and creams.

- pH Stabilizer : Helps maintain the stability of cosmetic formulations.

Use Cases in Cosmetics

| Product Type | Function |

|---|---|

| Skin Care Products | Moisturizing agent |

| Hair Care Products | Conditioner enhancer |

| Soaps and Detergents | pH stabilizer |

Its effectiveness as a humectant has led to its inclusion in a variety of personal care products such as shampoos, conditioners, and moisturizers .

Case Studies

-

Food Safety Enhancement :

A study demonstrated that sodium lactate significantly reduced Listeria monocytogenes levels in ready-to-eat meat products, thus enhancing food safety without compromising flavor or texture . -

Pharmaceutical Efficacy :

Clinical trials indicated that sodium lactate injections effectively corrected metabolic acidosis in patients with restricted oral intake, showcasing its vital role in critical care settings . -

Cosmetic Formulation Improvement :

Research showed that formulations containing sodium lactate improved skin hydration levels compared to those without it, highlighting its importance as a humectant in skincare products .

作用機序

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves the breaking of chemical bonds and the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. The rapid expansion of these gases results in an explosive force. The molecular targets and pathways involved in its explosive decomposition are primarily related to the nitro groups and their interactions with other molecules.

類似化合物との比較

2,4,6-trinitrotoluene can be compared with other nitroaromatic compounds such as:

2,4-dinitrotoluene: Less nitrated and less explosive.

1,3,5-trinitrobenzene: Similar explosive properties but different molecular structure.

Nitroglycerin: More powerful explosive but less stable.

The uniqueness of 2,4,6-trinitrotoluene lies in its balance of stability and explosive power, making it a preferred choice for military and demolition applications.

特性

IUPAC Name |

sodium;2-hydroxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSFWBMYFKHRBD-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。